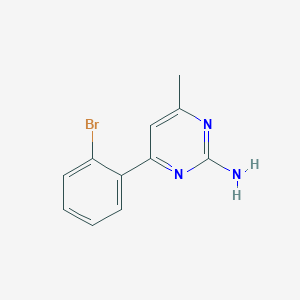

4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine

Description

Properties

CAS No. |

913322-51-7 |

|---|---|

Molecular Formula |

C11H10BrN3 |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

4-(2-bromophenyl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C11H10BrN3/c1-7-6-10(15-11(13)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15) |

InChI Key |

HNXXKAQRFWRVNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of the phenyl ring undergoes palladium-catalyzed coupling with arylboronic acids. This reaction typically employs microwave-assisted conditions:

-

Reagents/Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C, 30 min.

-

Yield : 65–85% (varies with boronic acid substituents).

Example :

This reaction diversifies the aryl group while retaining the pyrimidine core.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient bromophenyl moiety facilitates substitution with nucleophiles:

-

Ammonia/Amines : Reacts under Cu(I) catalysis in DCE at 80°C (12–24 h) to yield amino-substituted derivatives .

-

Alkoxides : Requires NaH as a base in THF, yielding ether-linked analogs .

Table 1: NAS Reaction Outcomes

Buchwald-Hartwig Amination

The bromine participates in Pd-mediated coupling with primary/secondary amines:

-

Catalyst System : Pd(OAc)₂/Xantphos, NaOtBu, toluene, reflux .

-

Scope : Compatible with cyclic amines (e.g., piperazine) and aryl amines .

Example :

Oxidation of the Methyl Group

The 4-methyl substituent is oxidized to a carboxylic acid under strong oxidative conditions:

-

Reagents : KMnO₄, H₂SO₄, 100°C, 6 h.

-

Product : 4-Carboxy-6-(2-bromophenyl)pyrimidin-2-amine (yield: 55–60%).

Cyclization Reactions

The amine and bromine groups enable intramolecular cyclization:

Table 2: Cyclization Products

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyanamide | Benzo imidazo[1,2-c]pyrimidin-1-amine | 78 | |

| Thiourea | Pyrimido[4,5-d]pyrimidin-4-amine | 65 |

Spectroscopic Characterization

Key data for reaction products:

Table 3: IR and NMR Data

Biological Relevance

Derivatives of this compound exhibit kinase inhibitory activity (e.g., PLK4 inhibition, IC₅₀ = 0.03 μM) , underscoring its utility in medicinal chemistry. The bromine atom’s versatility enables structure-activity relationship (SAR) studies for drug discovery .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

The compound has been identified as an effective inhibitor of Aurora A kinase activity. Aurora A kinase plays a crucial role in cell division and its dysregulation is often associated with cancer progression. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that 4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine exhibits significant cytotoxicity against various cancer cell lines, including colon cancer cells, with a reported half-maximal inhibitory concentration (IC50) indicating potent activity .

Case Studies

In a study involving clonogenic assays, the compound demonstrated substantial growth inhibition of cancer cells, showcasing its potential as an anticancer therapeutic . Additionally, it was noted that the compound could inhibit the progression of the G2/M phase of the cell cycle, further contributing to its anticancer properties .

Anti-inflammatory Applications

Mechanism of Action

Beyond its anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrimidine derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The compound's structure suggests it may effectively suppress COX-2 activity, similar to established anti-inflammatory drugs .

Research Findings

Recent studies have highlighted that certain pyrimidine derivatives exhibit significant anti-inflammatory effects by lowering levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions. These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity through improved binding affinity to target enzymes .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromophenyl substituent (electron-withdrawing) may enhance binding affinity through halogen bonding, whereas methoxy or methyl groups (electron-donating) improve antitrypanosomal activity .

- Steric Effects : Bulkier substituents like bromophenyl could reduce synthetic yields compared to smaller groups (e.g., methyl or methoxy) due to steric hindrance during coupling reactions .

Physicochemical Properties

- Melting Points : Methylphenyl (6c: 148–149°C) and pyridinyl (5: 191–192°C) derivatives exhibit higher melting points than trifluoroethoxy analogues (Ie: 109–111°C), reflecting stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Solubility : Bromophenyl and trifluoroethoxy groups may reduce aqueous solubility compared to polar substituents like pyridinyl or methoxy due to increased hydrophobicity.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : Piperidin-1-yl-substituted analogues () form hydrogen-bonded dimers (N–H⋯N interactions), creating R₂²(8) ring motifs. Bromophenyl substituents may introduce steric clashes, altering packing efficiency .

- Dihedral Angles : In 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, the piperidine-pyrimidine dihedral angle ranges from 10.3° to 47.5°, suggesting conformational flexibility. Bromophenyl groups may enforce planar arrangements due to conjugation .

Biological Activity

4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula for this compound is C11H10BrN3, with a molecular weight of approximately 276.12 g/mol. The presence of the bromine atom and the methyl group on the pyrimidine ring contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. In a study evaluating the antimicrobial activity of related compounds, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 13.40 |

| This compound | S. aureus | 5.64 |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For example, in vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells . The cytotoxic effects are often evaluated using assays such as MTT or Sulforhodamine B (SRB), revealing IC50 values in the micromolar range.

In one study, it was reported that certain pyrimidine derivatives exhibited IC50 values against MCF-7 breast cancer cells as low as 0.65 µM . The structure-activity relationship indicates that substitutions on the phenyl ring significantly influence cytotoxicity, with electron-withdrawing groups enhancing activity.

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that certain derivatives could inhibit COX-2 enzyme activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested against various microbial strains. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antimicrobial efficacy significantly.

- Cytotoxicity in Cancer Models : In a comparative study of several pyrimidine analogs, it was found that those with halogen substitutions showed improved selectivity towards cancer cell lines over non-cancerous cells, suggesting a promising avenue for further development in targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for 4-methyl-6-(2-bromophenyl)pyrimidin-2-amine, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyrimidine precursors and aryl halides. For example, a modified Buchwald–Hartwig amination can be employed using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in toluene at 110°C for 24 hours . Microwave-assisted synthesis has also been reported to reduce reaction times (e.g., 3 hours at 120°C in dioxane with aqueous NH₃) while maintaining yields of ~66% . Key conditions include inert atmospheres (N₂/Ar), stoichiometric control of ammonia, and purification via column chromatography (e.g., CH₂Cl₂:CH₃OH gradients on Alox neutral) .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 273 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (part of the SHELX suite) are standard practices . The R-factor threshold for acceptable refinement is ≤0.040, with hydrogen-bonding networks analyzed via Mercury or PLATON . Dihedral angles between the pyrimidine ring and substituents (e.g., 2-bromophenyl) are critical for understanding molecular planarity .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and halogen interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding patterns . For example, intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize the pyrimidine core, while weak C–H⋯π and C–H⋯O interactions form supramolecular chains . Bromine’s polarizability enhances halogen bonding with electron-rich regions (e.g., pyrimidine N atoms), contributing to lattice energy. These interactions are quantified using Hirshfeld surface analysis in CrystalExplorer .

Q. What in vitro biological assays have been employed to evaluate its antitrypanosomal/antiplasmodial activity, and how do structural modifications enhance efficacy?

- Methodological Answer : Dose-response assays against Trypanosoma brucei and Plasmodium falciparum (IC₅₀ values) are standard . Modifications at the pyrimidine 4-position (e.g., diethylaminoalkyl chains) improve lipophilicity and membrane permeability, reducing IC₅₀ from >10 µM to ~2 µM . Structure-activity relationship (SAR) studies correlate electron-withdrawing substituents (e.g., bromine) with increased target binding, validated via molecular docking (AutoDock Vina) against trypanothione reductase .

Q. How do solvent effects and substituent electronic properties influence NMR chemical shifts in this compound?

- Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) model solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on ¹H/¹³C NMR shifts. The 2-bromophenyl group deshields adjacent pyrimidine protons (Δδ ~0.3 ppm) due to electron-withdrawing effects, confirmed via HMBC correlations . Paramagnetic shielding from bromine also impacts ¹³C shifts at C5 and C6 .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How do reaction conditions and purification methods affect reproducibility?

- Critical Analysis : Yields vary between 66% (microwave-assisted) and 81% (conventional heating) due to differences in catalyst loading (Pd(OAc)₂ at 5 mol% vs. 10 mol%) and workup protocols . Impurities from by-products (e.g., dehalogenated intermediates) are minimized using neutral Alox instead of silica for chromatography .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Microwave Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | 3 hours | 13 hours |

| Temperature | 120°C | 110°C |

| Catalyst System | NH₃ (aq) | Pd(OAc)₂/XPhos |

| Yield | 66% | 81% |

Q. Table 2: Hydrogen-Bonding Metrics

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯N (intramolecular) | 2.12 | 156 |

| C–H⋯O (intermolecular) | 2.45 | 142 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.